

Comparative analysis of Dicamba-methyl binding affinity to auxin receptors

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Compound of Interest

Compound Name: Dicamba-methyl

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Comparative Analysis of Dicamba's Binding Affinity to Auxin Receptors

A guide for researchers on the differential binding of the synthetic auxin herbicide Dicamba to TIR1/AFB auxin co-receptors, supported by quantitative data and experimental methodologies.

The herbicidal activity of synthetic auxins like Dicamba stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA). They achieve this by binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in unregulated, lethal growth. This guide provides a comparative overview of Dicamba's binding affinity for different TIR1/AFB receptors, offering insights into its molecular mode of action.

Quantitative Binding Affinity Data

The binding affinity of an auxin to its receptor is a key determinant of its biological efficacy. This affinity is often quantified by the equilibrium dissociation constant (K_D), where a lower K_D value signifies a stronger binding interaction.

Recent studies utilizing surface plasmon resonance (SPR) have elucidated the binding profiles of various auxins, including Dicamba, to representative members of the three main clades of Arabidopsis TIR1/AFB receptors: TIR1, AFB2, and AFB5.

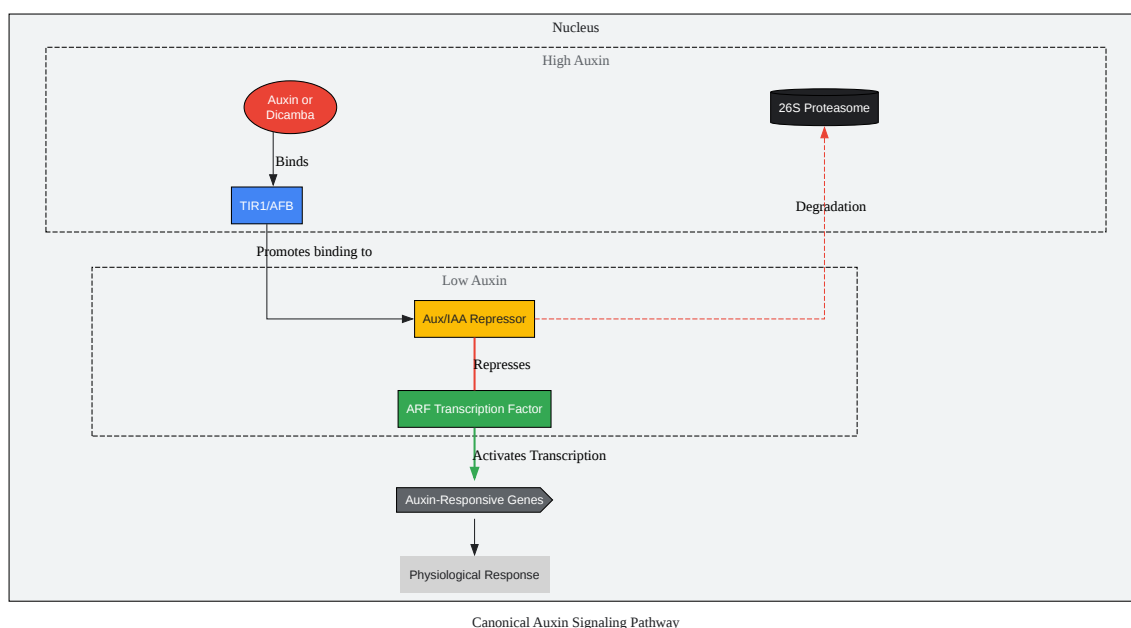
The data reveals that Dicamba is a notably weak binder to all three tested receptors, with KD values exceeding 100 μM .^[1] This contrasts sharply with the natural auxin IAA, which binds with high affinity to all three receptors, and other synthetic auxins like 2,4-D and picloram, which exhibit varied but measurable affinities.^[1] Despite its low in vitro binding affinity, mutant analysis in Arabidopsis has shown that TIR1 and AFB5 are the primary receptors mediating the physiological response to Dicamba.^{[2][3][4]} The double mutant tir1-1/afb5 shows a significant increase in resistance to Dicamba, indicating that these two receptors are at least partially responsible for its perception.^{[2][4]}

Ligand	Receptor	KD (μM)
Dicamba	TIR1	>100
AFB2	>100	
AFB5	>100	
Indole-3-acetic acid (IAA)	TIR1	0.13
AFB2	0.54	
AFB5	0.52	
2,4-Dichlorophenoxyacetic acid (2,4-D)	TIR1	1.8
AFB2	4.6	
AFB5	2.1	
Picloram	TIR1	>100
AFB2	18.2	
AFB5	1.3	

Data sourced from a 2022 study on the differential binding of auxin herbicides.^{[1][5]}

Auxin Signaling Pathway

Auxin perception occurs when the hormone binds to a pocket within a TIR1/AFB protein, acting as a 'molecular glue' to stabilize the interaction between the receptor and an Aux/IAA repressor protein.[1][5] This event triggers the SCFTIR1/AFB E3 ubiquitin ligase complex to tag the Aux/IAA protein with ubiquitin for degradation by the 26S proteasome.[5][6] The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which then regulate the expression of auxin-responsive genes, leading to various physiological effects.[6]



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Caption: The core auxin signaling pathway initiated by auxin/dicamba binding.

Experimental Protocols

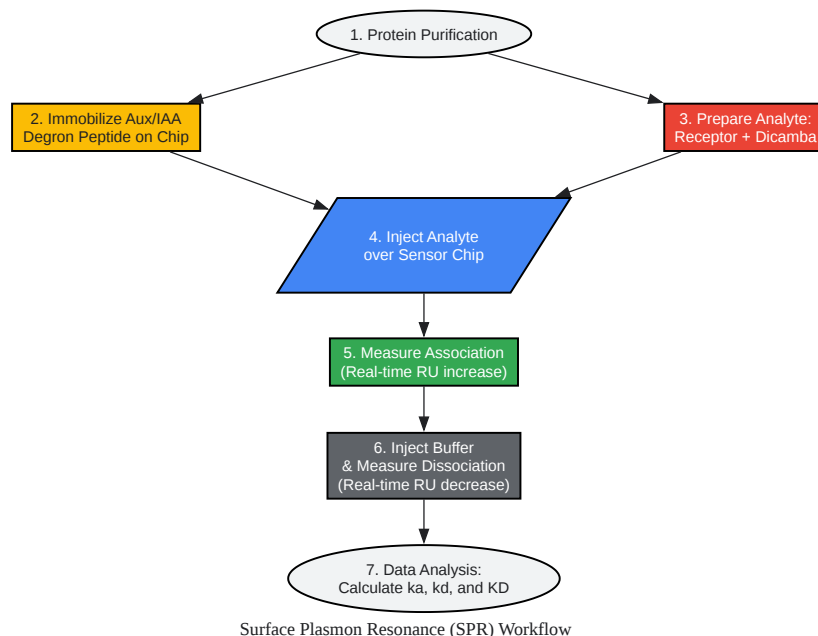
The quantitative binding data presented in this guide was primarily generated using Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Assay for Auxin-Receptor Binding

Objective: To quantitatively measure the binding kinetics and affinity (KD) of auxins (like **Dicamba-methyl**) to TIR1/AFB receptors. SPR measures changes in mass on a sensor chip surface in real-time, allowing for label-free detection of biomolecular interactions.[1][7][8]

Methodology:

- **Protein Expression and Purification:** The sequences of Arabidopsis TIR1, AFB2, and AFB5, along with the SKP1-like (ASK1) protein, are codon-optimized for expression in insect cells. [5] These proteins are often tagged (e.g., with His-tags or FLAG-tags) to facilitate purification via affinity chromatography.[5]
- **Chip Preparation:** A streptavidin-coated SPR sensor chip is prepared. A biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., AtAux/IAA7) is immobilized on the chip surface.[5][9] This degron peptide is the site of interaction for the TIR1/AFB-auxin complex.
- **Binding Analysis:**
 - A solution containing the purified TIR1/AFB-ASK1 protein complex is mixed with a specific concentration of the auxin to be tested (the analyte).
 - This mixture is injected and flows over the sensor chip surface.
 - The association of the receptor-auxin complex with the immobilized degron peptide is monitored in real-time as a change in the SPR signal, measured in Resonance Units (RU). [1]
- **Dissociation Analysis:** After the association phase, a buffer solution without the auxin or receptor is passed over the chip, and the dissociation of the complex is monitored as a decrease in the RU signal.
- **Data Analysis:** The resulting sensorgrams (plots of RU versus time) are analyzed. By performing the experiment with a range of analyte concentrations, the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($KD = k_d/k_a$) can be calculated using kinetic models (e.g., a 1:1 Langmuir binding model).[5][10]



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